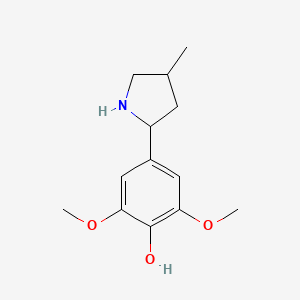
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a phenol moiety substituted with two methoxy groups and a 4-methylpyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dimethoxyphenol with 4-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy groups and the pyrrolidinyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the pyrrolidinyl group may interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: A simpler analog with similar methoxy substitutions but lacking the pyrrolidinyl group.
4-Allyl-2,6-dimethoxyphenol: Another related compound with an allyl group instead of the pyrrolidinyl group.
Uniqueness
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of the 4-methylpyrrolidin-2-yl group, which imparts distinct chemical and biological properties compared to its simpler analogs
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO3/c1-8-4-10(14-7-8)9-5-11(16-2)13(15)12(6-9)17-3/h5-6,8,10,14-15H,4,7H2,1-3H3 |
InChI Key |
IOQHMIKLQUQPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















